5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline
Description
Contextualization of the Compound within Contemporary Medicinal Chemistry
5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline, while not the subject of extensive, specific research in its own right, represents a confluence of chemical motifs that are highly relevant in modern drug discovery. The presence of a brominated aniline (B41778) ring linked via an ethoxy bridge to a piperidine (B6355638) moiety suggests its potential interaction with a variety of biological targets. Medicinal chemists often utilize such combinations to fine-tune the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and receptor binding affinity. The strategic placement of the bromine atom, for instance, can enhance binding to target proteins through halogen bonding and can also modulate the metabolic fate of the compound.
Significance of the Aniline-Piperidine-Ether Pharmacophore in Bioactive Molecules
Aniline Derivatives: Aniline and its substituted variants are foundational building blocks in the synthesis of numerous pharmaceuticals. They are known to be key components in drugs targeting a wide range of conditions, including cancer and cardiovascular diseases. nih.govmdpi.com The amino group of the aniline moiety can act as a hydrogen bond donor, while the aromatic ring can participate in various non-covalent interactions with biological macromolecules.
Piperidine Scaffolds: The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, present in over twenty classes of pharmaceuticals. nih.gov Its conformational flexibility and ability to be readily substituted allow for the precise spatial orientation of functional groups, which is critical for optimal receptor binding. nih.govcolab.wsresearchgate.net The basic nitrogen atom of the piperidine ring is often crucial for forming salt bridges with acidic residues in protein binding pockets.
Ether Linkage: The ether linkage provides a flexible connection between the aniline and piperidine moieties. This flexibility can be advantageous for allowing the molecule to adopt the optimal conformation for binding to its biological target. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, further contributing to the binding affinity.
The combination of these three components in the aniline-piperidine-ether pharmacophore has been explored in the development of ligands for various G protein-coupled receptors (GPCRs), ion channels, and enzymes. For instance, derivatives containing this scaffold have been investigated as potential antipsychotics and for their activity at sigma receptors, which are implicated in a variety of central nervous system disorders. rsc.orgresearchgate.netgrantome.com
Overview of Established and Emerging Academic Research Trajectories
While direct research on this compound is limited, the broader class of molecules containing the aniline-piperidine-ether scaffold is the subject of ongoing investigation. Key research trajectories include:
Sigma Receptor Ligands: A significant area of research focuses on the development of selective sigma-1 and sigma-2 receptor ligands for the potential treatment of neurological and psychiatric disorders, as well as for cancer therapy and imaging. researchgate.netgrantome.comnih.govresearchgate.net The aniline-piperidine-ether motif is a common feature in many high-affinity sigma receptor ligands.
Vesicular Acetylcholine (B1216132) Transporter (VAChT) Inhibitors: Heteroaromatic and aniline derivatives of piperidines have been synthesized and evaluated as potent ligands for the vesicular acetylcholine transporter (VAChT), a key target in cholinergic neurotransmission. nih.gov Research in this area aims to develop imaging agents for neurodegenerative diseases like Alzheimer's disease.
Multi-Target Ligands: There is a growing interest in designing single molecules that can modulate multiple biological targets simultaneously. The versatile nature of the aniline-piperidine-ether scaffold makes it an attractive platform for the development of such multi-target ligands, for example, as potential antipsychotics with a broader spectrum of activity. rsc.org
Anticancer Agents: Substituted aniline derivatives are being explored as potent inhibitors of various kinases, such as Mer and c-Met, which are overexpressed in many tumors. mdpi.com The incorporation of a piperidine-ethoxy side chain could be a strategy to enhance the potency and pharmacokinetic properties of these kinase inhibitors.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Scaffolds
| Compound/Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | General Application/Significance |
| This compound | C13H19BrN2O | 299.21 | Research chemical, potential for CNS and oncology research. |
| Aniline | C6H7N | 93.13 | Foundational building block in medicinal chemistry. |
| Piperidine | C5H11N | 85.15 | Ubiquitous heterocyclic scaffold in pharmaceuticals. nih.gov |
| 5-Bromo-2-ethoxyaniline | C8H10BrNO | 216.08 | A related bromoaniline derivative. scbt.com |
Table 2: Key Pharmacological Targets for the Aniline-Piperidine-Ether Pharmacophore
| Target | Therapeutic Area | Significance of the Pharmacophore |
| Sigma-1 Receptor | CNS Disorders, Oncology | The basic amine of the piperidine and the aromatic aniline ring are often key for binding. researchgate.netnih.gov |
| Sigma-2 Receptor | Oncology, CNS Disorders | Similar to the sigma-1 receptor, this scaffold is common in selective ligands. researchgate.netresearchgate.net |
| Vesicular Acetylcholine Transporter (VAChT) | Neurodegenerative Diseases | The piperidine and aniline moieties contribute to high-affinity binding. nih.gov |
| D2, 5-HT1A, 5-HT2A Receptors | Psychiatry | The scaffold is used to create multi-target ligands for antipsychotic activity. rsc.org |
| Mer/c-Met Kinases | Oncology | Substituted anilines are core components of inhibitors; the piperidine-ethoxy side chain can modulate properties. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(2-piperidin-1-ylethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-11-4-5-13(12(15)10-11)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPRHRMTDJIEGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245594 | |
| Record name | 5-Bromo-2-[2-(1-piperidinyl)ethoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946743-31-3 | |
| Record name | 5-Bromo-2-[2-(1-piperidinyl)ethoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946743-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[2-(1-piperidinyl)ethoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Innovations for 5 Bromo 2 2 1 Piperidinyl Ethoxy Aniline and Its Congeners
Retrosynthetic Analysis and Key Disconnection Points
Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, readily available starting materials. amazonaws.com For 5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline, the analysis identifies two primary disconnection points that define the most logical synthetic strategies.
The most prominent disconnection occurs at the ether linkage (Ar-O-CH₂). This suggests a Williamson ether synthesis, a robust and widely used method for forming ethers. masterorganicchemistry.comorganic-chemistry.org This disconnection breaks the molecule into two key synthons:
An electrophilic 2-(1-piperidinyl)ethoxy unit.
A nucleophilic 5-bromo-2-aminophenol or a suitable precursor.
A second critical disconnection is made at the C-N bond of the piperidine (B6355638) ring, which simplifies the side chain to piperidine and a 2-carbon electrophilic fragment.
Based on this analysis, a convergent synthesis is designed. The strategy involves the separate preparation of a brominated aniline (B41778) or nitrophenol core and the piperidinyl-ethoxy side chain, followed by their coupling. A common and effective approach involves using a nitrophenol precursor, which allows for the etherification step to be performed before the final reduction of the nitro group to the aniline. This sequence circumvents potential side reactions associated with the nucleophilic amino group present in the aniline.
Table 1: Key Precursors Identified Through Retrosynthetic Analysis
| Target Molecule Fragment | Corresponding Precursor (Starting Material) |
|---|---|
| Brominated Aniline Core | 4-Bromo-2-nitrophenol (B183274) |
| Piperidinyl-ethoxy Side Chain | 1-(2-Chloroethyl)piperidine (B1294334) |
Synthetic Routes to the Brominated Aniline Core
The construction of the 5-bromo-2-aminophenol backbone is a critical phase of the synthesis, requiring precise control over electrophilic aromatic substitution.
Selective Bromination Techniques on Substituted Anilines
Direct bromination of aniline is often problematic as the powerful activating nature of the amino (-NH₂) group leads to polysubstitution, typically yielding 2,4,6-tribromoaniline. khanacademy.orgyoutube.com To achieve selective mono-bromination, particularly at the para-position, the reactivity of the aniline must be moderated.
A primary technique involves the protection of the amino group, most commonly through acetylation to form an acetanilide. youtube.com The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group. Furthermore, its steric bulk hinders substitution at the ortho positions, thereby favoring the formation of the para-bromo isomer. youtube.comyoutube.com The protecting acetyl group can be subsequently removed via acid or base hydrolysis to regenerate the aniline. youtube.com
Alternative methods for selective bromination include:
Controlled Reaction Conditions: Using non-polar solvents like carbon disulfide (CS₂) can decrease the rate and enhance the selectivity of the bromination reaction. youtube.com
Alternative Brominating Agents: Reagents such as N-Bromosuccinimide (NBS) or a combination of ammonium (B1175870) bromide and an oxidant like Oxone are often used to achieve milder and more selective bromination of activated aromatic rings. organic-chemistry.org
Solid-State Bromination: Performing the reaction in the solid state with gaseous bromine or solid brominating agents can lead to higher yields and improved regioselectivity compared to traditional solution-phase methods. rsc.org
Table 2: Comparison of Selective Bromination Methods for Anilines
| Method | Reagents | Key Advantages | Citations |
|---|---|---|---|
| Protection-Acylation | Acetic Anhydride, then Br₂/CH₃COOH | Excellent para-selectivity, well-established method. | youtube.com, youtube.com |
| Alternative Reagents | Ammonium Bromide, Oxone | Mild conditions, avoids handling liquid bromine. | organic-chemistry.org |
| Solvent Control | Br₂ in CS₂ | Reduced reactivity, can favor mono-substitution. | youtube.com |
| Solid-State Reaction | Gaseous Br₂ or solid NBS | Environmentally benign, high selectivity. | rsc.org |
Precursor Functionalization for Subsequent Linkage
For the synthesis of the target molecule, the aniline core must be functionalized with a hydroxyl group at the C-2 position to enable the subsequent ether linkage. The most strategically sound precursor is one where the hydroxyl group is present before the final side-chain attachment.
A highly effective strategy begins with a nitrophenol derivative, such as 4-bromo-2-nitrophenol . This intermediate is ideal because:
The phenolic hydroxyl group is readily deprotonated to form a nucleophile for the etherification reaction.
The nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic substitution if needed, but more importantly, it can be cleanly reduced to the desired aniline functional group in the final step of the synthesis. Common reducing agents for this transformation include tin(II) chloride (SnCl₂), iron in acidic medium (Fe/HCl), or catalytic hydrogenation (H₂/Pd-C).
The precursor, 4-bromo-2-nitrophenol, can be synthesized by the nitration of 4-bromophenol. Alternatively, commercially available materials like 5-bromo-2-methoxyaniline (B1307452) can be used, although this would require a demethylation step to reveal the necessary hydroxyl group for etherification. However, the nitrophenol route is generally preferred as it avoids potential complications of performing reactions on a molecule that contains both a nucleophilic amine and a nucleophilic phenol.
Incorporation of the Piperidinyl-ethoxy Side Chain
The final stage of the synthesis involves attaching the piperidinyl-ethoxy moiety to the aromatic core. This is typically achieved through a two-step conceptual process: ether formation followed by the introduction of the piperidine ring, though these can be combined by using a pre-formed side-chain reagent.
Ether Formation via O-Alkylation Reactions
The Williamson ether synthesis is the cornerstone reaction for this step. masterorganicchemistry.com It involves the Sₙ2 displacement of a halide or other suitable leaving group by an alkoxide or, in this case, a phenoxide.
The reaction is typically carried out by first deprotonating the hydroxyl group of the 4-bromo-2-nitrophenol precursor with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or acetone. The resulting phenoxide then acts as a nucleophile, attacking an electrophilic reagent that carries the piperidinyl-ethoxy group. A common and commercially available electrophile for this purpose is 1-(2-chloroethyl)piperidine .
Attachment of the 1-Piperidinyl Moiety
The piperidine ring can be incorporated either by using a pre-assembled side-chain reagent or by constructing the side chain on the aromatic core.
Using a Pre-formed Reagent: The most direct method involves using a reagent like 1-(2-chloroethyl)piperidine or its hydro-chloride salt in the Williamson ether synthesis described above. This reagent is synthesized by reacting piperidine with a bifunctional molecule like 1-bromo-2-chloroethane.
Stepwise Construction: An alternative, more modular approach involves a two-step process.
First, the 4-bromo-2-nitrophenol is alkylated with a simple two-carbon linker containing a terminal hydroxyl group, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. This forms a hydroxyethyl (B10761427) ether intermediate.
Second, the terminal alcohol of this intermediate is converted into a good leaving group (e.g., by tosylation with tosyl chloride or mesylation with mesyl chloride).
Finally, this activated intermediate is treated with piperidine, which acts as a nucleophile to displace the leaving group and form the C-N bond, completing the side chain.
While the stepwise approach offers flexibility, the use of a pre-formed reagent like 1-(2-chloroethyl)piperidine is often more efficient for synthesizing the specific target compound. nih.gov
Multi-component Reactions in Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step from three or more starting materials. wikipedia.orgnih.gov While a direct one-pot synthesis of this compound via an MCR is not extensively documented, the principles of MCRs can be applied to generate analogous substituted aniline scaffolds. For instance, three-component reactions involving anilines, aldehydes, and various carbon-carbon or carbon-heteroatom bond-forming reagents are well-established for creating diverse molecular libraries. nih.gov
A plausible, though not yet reported, MCR approach for a related scaffold could involve the condensation of a pre-functionalized aniline, an aldehyde, and an isocyanide in a Ugi-type reaction, or the use of a 1,3-dicarbonyl compound, an amine, and an aldehyde in a Hantzsch-like synthesis to build a core that could be later elaborated to the target molecule. nih.govwikipedia.org The development of novel MCRs that can directly incorporate the bromo, amino, and piperidinylethoxy functionalities would represent a significant advancement in the synthesis of this class of compounds.
Advanced Synthetic Methodologies
Catalytic Approaches (e.g., Palladium-catalyzed couplings, Ullmann condensation)
Modern catalytic methods provide powerful tools for the selective formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are key to the synthesis of this compound.
Palladium-Catalyzed Couplings:
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification, are cornerstones of modern organic synthesis. acs.orgrsc.org The synthesis of the target molecule can be envisioned through a sequential palladium-catalyzed process. A plausible route would involve the etherification of a suitably protected 4-bromo-2-aminophenol derivative with 1-(2-chloroethyl)piperidine, followed by deprotection. Alternatively, a palladium-catalyzed amination of a pre-formed 1-(2-(2-bromo-4-nitrophenoxy)ethyl)piperidine could be employed. The choice of phosphine (B1218219) ligands is crucial for the efficiency of these reactions, with bulky, electron-rich ligands often providing the best results. nih.gov
A general representation of a palladium-catalyzed etherification for a related compound is shown below:
Ar-X + Nu-H --[Cu catalyst, Base]--> Ar-Nu + HX
Advanced Molecular Characterization and Structural Elucidation of 5 Bromo 2 2 1 Piperidinyl Ethoxy Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent protons (¹H NMR) and carbon atoms (¹³C NMR).
In ¹H NMR, the spectrum for 5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline is expected to show distinct signals for the aromatic, ethoxy, and piperidinyl protons. The three protons on the aromatic ring will appear as distinct multiplets due to their unique electronic environments, influenced by the bromo, amino, and alkoxy substituents. The ethoxy bridge protons (-O-CH₂-CH₂-N-) would likely present as two triplets, while the protons of the piperidine (B6355638) ring would generate a series of overlapping multiplets.
In ¹³C NMR, each unique carbon atom in the molecule will produce a separate signal. The six carbons of the benzene (B151609) ring will have shifts influenced by the electron-donating amino and ethoxy groups and the electron-withdrawing bromo group. Signals for the two carbons of the ethoxy linker and the five carbons of the piperidine ring are also expected in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Predicted values based on analogous structures and chemical shift theory. Actual experimental values may vary.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | ~6.5 - 7.2 | - |
| Aromatic-C | - | ~110 - 150 |
| -O-CH₂- | ~4.1 | ~66 |
| -CH₂-N- | ~2.8 | ~58 |
| Piperidine-H (alpha to N) | ~2.6 | - |
| Piperidine-C (alpha to N) | - | ~55 |
| Piperidine-H (beta, gamma) | ~1.4 - 1.7 | - |
| Piperidine-C (beta, gamma) | - | ~23 - 26 |
| -NH₂ | ~3.5 - 4.5 (broad) | - |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds.
For this compound, the IR spectrum is expected to display several characteristic absorption bands. The aniline (B41778) moiety would produce N-H stretching vibrations, typically seen as a doublet in the 3350-3450 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations would appear just below and above 3000 cm⁻¹, respectively. The presence of the aryl ether linkage is confirmed by a strong C-O stretching band around 1240 cm⁻¹. The C-Br bond, being heavier, would exhibit a stretching vibration at a lower frequency, typically in the 500-650 cm⁻¹ range.
Table 2: Predicted IR Absorption Frequencies (Note: Predicted values based on characteristic group frequencies from similar compounds.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aniline N-H | Symmetric & Asymmetric Stretch | 3350 - 3450 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Piperidine, Ethoxy) | Stretch | 2850 - 2950 |
| Aromatic C=C | Stretch | 1500 - 1600 |
| Aryl Ether C-O | Stretch | 1220 - 1260 |
| Aliphatic C-N (Piperidine) | Stretch | 1030 - 1230 |
| Aryl C-Br | Stretch | 500 - 650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The primary chromophore in the target molecule is the substituted benzene ring.
The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic system. The presence of powerful electron-donating groups (auxochromes) like the amino (-NH₂) and ethoxy (-OR) groups is known to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. Additionally, n → π* transitions, arising from the promotion of non-bonding electrons on the nitrogen and oxygen atoms to anti-bonding π* orbitals, are expected, though they are typically of lower intensity.
Table 3: Predicted UV-Vis Absorption Maxima (λmax) (Note: Predicted values based on the effects of substituents on the benzene chromophore.)
| Transition Type | Associated Functional Group | Predicted λmax (nm) |
|---|---|---|
| π → π | Substituted Benzene Ring | ~240 - 260 |
| π → π | Substituted Benzene Ring | ~280 - 310 |
| n → π* | N and O lone pairs | >300 (low intensity) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. It also reveals structural information through the analysis of fragmentation patterns.
The molecular formula for this compound is C₁₃H₁₉BrN₂O. HRMS would confirm this by providing a highly accurate mass measurement. A key feature in the mass spectrum would be the isotopic signature of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, leading to two peaks (M+ and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments.
Common fragmentation pathways would likely involve cleavage of the ether bond (alpha-cleavage) and fragmentation of the piperidine ring.
Table 4: Predicted HRMS Data and Major Fragments
| Species | Formula | Predicted Monoisotopic Mass (m/z) | Notes |
|---|---|---|---|
| [M]⁺ | [C₁₃H₁₉⁷⁹BrN₂O]⁺ | 298.0735 | Molecular ion with ⁷⁹Br. An M+2 peak at ~300.0715 for ⁸¹Br would also be present. |
| [M - C₅H₁₀N]⁺ | [C₈H₉⁷⁹BrNO]⁺ | 213.9868 | Loss of the piperidine ring via cleavage of the C-N bond. |
| [C₇H₁₄N]⁺ | [C₇H₁₄N]⁺ | 112.1126 | Fragment corresponding to the N-ethylpiperidine cation from ether cleavage. |
| [C₆H₆⁷⁹BrN₂O]⁺ | [C₆H₆⁷⁹BrN₂O]⁺ | 200.9691 | Fragment corresponding to the bromo-ethoxy-aniline radical cation after loss of piperidine. |
Crystallographic Methods for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. While a public crystal structure for this compound has not been reported, we can predict the key intermolecular forces that would define its crystal lattice.
Structure Activity Relationship Sar Investigations of 5 Bromo 2 2 1 Piperidinyl Ethoxy Aniline Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling
Integration of Physicochemical Descriptors:Without established QSAR models, there is no information on the specific physicochemical descriptors that have been integrated to predict the activity of this compound class.
It is possible that research on this compound is proprietary and not publicly disclosed, or that it has not yet been a focus of academic or industrial research. Therefore, a scientifically rigorous article adhering to the requested structure and content cannot be generated at this time.
Pharmacophore Modeling for Ligand Design and Optimization
Pharmacophore modeling is a cornerstone of ligand-based drug design, employed when the three-dimensional structure of a biological target is unknown but a set of active ligands has been identified. unina.itnih.gov This computational approach focuses on identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. unina.it The process involves selecting a training set of active molecules, performing conformational analysis, and superimposing them to derive a common features model that explains their activity. unina.it This model then serves as a 3D query for screening large chemical databases to discover novel, structurally diverse compounds with the potential for similar biological activity. nih.govnih.gov
For derivatives of 5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline, a pharmacophore model can be constructed by identifying the key chemical features responsible for molecular recognition at a target receptor. The scaffold of this compound presents several critical pharmacophoric features:
Aromatic Ring: The substituted aniline (B41778) ring can engage in π-π stacking or hydrophobic interactions with the target protein.
Hydrogen Bond Donor (HBD): The primary amine (-NH2) group on the aniline ring is a potent hydrogen bond donor.
Hydrogen Bond Acceptor (HBA): The ether oxygen atom in the ethoxy linker is a key hydrogen bond acceptor.
Positive Ionizable (PI) / Cationic Center: The nitrogen atom within the piperidine (B6355638) ring is basic and is expected to be protonated at physiological pH, allowing for ionic interactions or strong hydrogen bonds.
Hydrophobic/Halogen Bond Features: The bromine atom on the aniline ring can contribute to binding through hydrophobic or halogen bonding interactions.
A 3D-QSAR pharmacophore model can be generated that not only defines these features but also correlates their presence and spatial arrangement with the biological activity of a series of derivatives. nih.gov The resulting hypothesis, validated through internal and external test sets, provides a robust tool for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. biointerfaceresearch.com
Table 1: Potential Pharmacophoric Features of the this compound Scaffold
| Pharmacophoric Feature | Structural Moiety | Potential Interaction Type | Significance in Ligand Design |
|---|---|---|---|
| Aromatic Ring (AR) | Brominated Phenyl Ring | π-π Stacking, Hydrophobic | Core scaffold interaction, anchoring the ligand in a hydrophobic pocket. |
| Hydrogen Bond Donor (HBD) | Aniline -NH₂ | Hydrogen Bonding | Directional interaction critical for binding specificity and affinity. |
| Hydrogen Bond Acceptor (HBA) | Ethoxy Linker -O- | Hydrogen Bonding | Key interaction point, influences orientation within the binding site. |
| Positive Ionizable (PI) | Piperidine Nitrogen | Ionic Interaction, Hydrogen Bonding | Strong, long-range interaction with acidic residues; improves solubility. |
| Halogen Bond Donor (XB) | Bromo Substituent | Halogen Bonding, Hydrophobic | Can provide additional specific interactions to enhance potency and selectivity. |
Fragment-Based Approaches in SAR Elucidation
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds, particularly for challenging biological targets. nih.govdrugdiscoverychemistry.com Unlike high-throughput screening (HTS) which tests large, drug-like molecules, FBDD begins by screening libraries of small, low-complexity molecules, or "fragments," for weak but efficient binding to a target. nih.gov These initial fragment hits are then optimized—either by growing the fragment to occupy adjacent pockets or by linking multiple fragments that bind to different nearby sites—to produce a high-affinity lead compound. nih.gov
Fragment 1: 5-Bromoaniline: This fragment represents the core aromatic system with its key substituents. Screening for binders from a library of substituted anilines could elucidate the optimal substitution pattern on the phenyl ring.
Fragment 2: Piperidine: This represents the basic aliphatic heterocyclic moiety. Identifying simple piperidine-containing fragments that bind to the target can validate the importance of this group for activity.
Fragment 3: Linker Fragment: The ethoxy linker itself can be considered a fragment that provides the correct spacing and geometry to connect the other two key fragments.
In a hypothetical FBDD campaign, biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) could be used to screen a fragment library. nih.gov For instance, a screen might identify 4-bromoaniline (B143363) as a weak binder. A separate screen might identify N-methylpiperidine as another hit. Structure-based design would then guide the process of linking these two fragments with an appropriate linker, such as an ethoxy chain, to reconstruct a molecule similar to this compound, but with potentially optimized affinity and properties. nih.govresearchgate.net The efficiency of each fragment's binding (Ligand Efficiency, LE) is a critical parameter in FBDD, ensuring that the final lead compound derives its potency from high-quality interactions rather than just size. nih.gov
Table 2: Fragment Deconstruction of this compound for FBDD
| Fragment | Structure | Molecular Weight (g/mol) | Potential Role in Binding | Optimization Strategy |
|---|---|---|---|---|
| 5-Bromoaniline | ![]() | 172.02 | Anchoring via aromatic, H-bonding, and halogen interactions. | Vary substituents on the ring to improve interactions and probe pocket environment. |
| Piperidine | ![]() | 85.15 | Ionic/H-bond interactions, vectoring into a solvent-exposed region. | Modify ring size or add substituents to enhance binding or improve physicochemical properties. |
| Ethoxy Linker | ![]() | 44.05 | Provides optimal distance and angle between pharmacophores; H-bond acceptor. | Alter linker length, rigidity, or composition to improve binding geometry and potency. |
Computational Chemistry and Molecular Modeling in the Research of 5 Bromo 2 2 1 Piperidinyl Ethoxy Aniline
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and a host of associated properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine a molecule's most stable three-dimensional arrangement, known as its optimized geometry. By finding the geometry that corresponds to the lowest total energy, DFT calculations can predict stable conformations, bond lengths, and bond angles. A common approach involves using the B3LYP hybrid functional with a 6-311G(d,p) or similar basis set, which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netnih.govinpressco.comnih.gov
For 5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline, DFT optimization would reveal the precise spatial arrangement of the bromoaniline ring relative to the flexible ethoxy-piperidine side chain. The total energy calculated for this optimized structure is a key indicator of the molecule's thermodynamic stability.
Interactive Table: Predicted Optimized Geometric Parameters for this compound Note: These are representative values based on DFT calculations of similar molecular fragments.
| Parameter | Atoms Involved | Predicted Value |
| Bond Length (Å) | C-Br | 1.90 Å |
| Bond Length (Å) | C(aromatic)-O | 1.37 Å |
| Bond Length (Å) | O-C(ethyl) | 1.43 Å |
| Bond Length (Å) | C(aromatic)-N(aniline) | 1.40 Å |
| Bond Angle (°) | C-O-C (ether) | 118.0° |
| Bond Angle (°) | C-C-Br | 120.0° |
| Dihedral Angle (°) | C(aromatic)-O-C-C | ~175° |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govlibretexts.org A small HOMO-LUMO gap generally implies high polarizability and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich bromoaniline ring, particularly the aniline (B41778) nitrogen and the aromatic system. Conversely, the LUMO would likely be distributed across the aromatic ring. Analysis of these orbitals helps predict how the molecule will interact with other chemical species.
Interactive Table: Predicted Frontier Orbital Energies for this compound Note: Values are hypothetical and based on typical DFT results for aniline derivatives.
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | -7.52 | Energy of the highest occupied molecular orbital |
| ELUMO | -0.95 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 6.57 | Indicates molecular stability and reactivity |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is an invaluable tool for identifying regions that are rich or deficient in electrons, thereby predicting the molecule's reactive behavior and intermolecular interaction sites. mdpi.comresearchgate.net MEP maps use a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue represents areas of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.netyoutube.com Green and yellow areas represent intermediate or near-zero potential.
For this compound, an MEP map would likely show negative potential (red) concentrated around the electronegative oxygen atom of the ether linkage and the nitrogen of the piperidine (B6355638) ring, corresponding to their lone pairs of electrons. The π-system of the aniline ring would also exhibit negative potential. In contrast, the hydrogen atoms of the aniline's amino group (NH₂) and on the piperidine ring would show a positive potential (blue), identifying them as potential hydrogen bond donors.
In the case of this compound, NBO analysis would quantify key intramolecular charge-transfer interactions. For instance, it could measure the delocalization of lone pair electrons from the aniline nitrogen (n(N)) and the ether oxygen (n(O)) into the antibonding π* orbitals of the aromatic ring. These interactions are crucial for understanding the electronic communication within the molecule and its conformational preferences.
Interactive Table: Predicted NBO Analysis for Key Intramolecular Interactions Note: These values are representative examples of stabilization energies.
| Donor NBO (Filled) | Acceptor NBO (Vacant) | Predicted E(2) (kcal/mol) | Interaction Type |
| LP (1) N(aniline) | π* (C-C) of Aromatic Ring | ~5-10 | Hyperconjugation |
| LP (1) O(ether) | σ* (C-C) of Ethyl Chain | ~2-5 | Hyperconjugation |
| LP (1) N(piperidine) | σ* (C-H) of Piperidine Ring | ~1-3 | Hyperconjugation |
Molecular Docking Simulations for Protein-Ligand Interactions
While quantum calculations reveal a molecule's intrinsic properties, molecular docking simulations are used to predict how it might interact with a specific biological target, typically a protein receptor. This computer-aided technique is central to structure-based drug design. neliti.com
Molecular docking involves placing a ligand (the small molecule) into the binding site of a protein and evaluating the feasibility of different binding poses. The process generates a "docking score" or an estimated binding energy, which predicts the strength of the protein-ligand interaction. researchgate.net Studies on compounds containing a piperidine moiety have shown their potential to bind to various receptors, including histamine (B1213489) H3 and sigma-1 receptors. acs.orgnih.govnih.gov
For this compound, a docking simulation against a target like the sigma-1 receptor would predict its binding affinity and preferred orientation within the active site. The simulation would identify key intermolecular interactions, such as:
Hydrogen Bonds: The aniline NH₂ group and the ether oxygen are potential hydrogen bond donors and acceptors, respectively, which could interact with polar amino acid residues like Aspartate or Tyrosine in the receptor's binding pocket.
Hydrophobic Interactions: The phenyl ring and the aliphatic piperidine ring can form favorable hydrophobic and van der Waals interactions with nonpolar residues like Phenylalanine, Leucine, and Valine.
Cation-π Interactions: The positively charged nitrogen of the piperidine ring (if protonated) could form a strong cation-π interaction with the aromatic side chain of residues like Phenylalanine or Tryptophan.
These predictions are crucial for rationalizing the molecule's biological activity and for designing derivatives with improved potency and selectivity. researchgate.netmdpi.com
Interactive Table: Hypothetical Molecular Docking Results against a Target Receptor Note: Values are for illustrative purposes.
| Target Receptor | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Sigma-1 (σ₁) | -8.5 | -9.2 | ASP104, TYR120, PHE107, LEU182 |
Analysis of Ligand-Receptor Hydrogen Bonding and Hydrophobic Interactions
In the field of computational chemistry, understanding the precise interactions between a ligand, such as this compound, and its biological target (receptor) is crucial for predicting its efficacy and mechanism of action. This analysis is typically performed using molecular docking simulations.
Hydrogen Bonding: The this compound molecule possesses several key functional groups capable of forming hydrogen bonds. The primary aniline group (-NH2) can act as a hydrogen bond donor, while the ether oxygen and the piperidinyl nitrogen can serve as hydrogen bond acceptors. A computational analysis would identify specific amino acid residues within a receptor's binding pocket that could engage in these hydrogen-bonding interactions. For example, residues like serine, threonine, or asparagine could interact with the ether oxygen, while aspartic acid or glutamic acid could interact with the aniline protons.
A typical output from such an analysis would be a table detailing the interacting residues, the type of interaction, and the distances involved, as illustrated in the hypothetical table below.
Table 1: Hypothetical Ligand-Receptor Interactions for this compound
| Interacting Residue (Receptor) | Atom/Group on Ligand | Interaction Type | Distance (Å) |
| ASP 120 | Aniline (-NH2) | Hydrogen Bond | 2.9 |
| SER 85 | Ether Oxygen | Hydrogen Bond | 3.1 |
| LEU 88 | Phenyl Ring | Hydrophobic | 3.8 |
| VAL 124 | Piperidine Ring | Hydrophobic | 4.0 |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Binding
Molecular dynamics (MD) simulations provide a deeper understanding of a molecule's behavior over time, offering insights that static models cannot. For this compound, MD simulations would be invaluable for assessing its flexibility and how it adapts to a receptor's binding site.
Conformational Stability: The molecule has several rotatable bonds, particularly in the ethoxy-piperidine side chain. An MD simulation would explore the different conformations (shapes) the molecule can adopt in an aqueous environment and within a binding pocket. By analyzing the trajectory of the simulation, researchers can identify the most stable, low-energy conformations. This is often visualized through root-mean-square deviation (RMSD) plots, which show how much the molecule's structure deviates from its initial state over time. A stable conformation would be indicated by a plateau in the RMSD plot.
Dynamic Binding: MD simulations can also model the dynamic process of the ligand binding to and unbinding from its receptor. This reveals the stability of the crucial hydrogen bonds and hydrophobic contacts identified in docking studies. The simulation can show whether key interactions are maintained throughout the simulation time, transient, or if the ligand reorients itself to find a more stable binding mode. This dynamic view is critical for a more accurate prediction of binding affinity.
Virtual Screening Methodologies for Novel Analog Discovery
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, virtual screening could be used to discover novel, potentially more potent analogs.
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target receptor is known, docking simulations can be used to "screen" thousands or even millions of compounds from a database. Each compound is computationally placed into the receptor's binding site, and a scoring function estimates its binding affinity. Compounds that receive a high score are selected for further investigation.
Ligand-Based Virtual Screening (LBVS): When the receptor structure is unknown, the structure of a known active ligand like this compound can be used as a template. This method searches for other molecules in a database that have a similar shape (pharmacophore) or similar chemical properties.
The outcome of a virtual screening campaign is a ranked list of "hits." These hits are then typically subjected to more detailed computational analysis and, if promising, synthesized and tested experimentally.
Pre Clinical Pharmacological Evaluation and Mechanistic Characterization of 5 Bromo 2 2 1 Piperidinyl Ethoxy Aniline
Identification and Validation of Molecular Targets
The initial steps in evaluating a new chemical entity involve identifying and validating its molecular targets. This is often achieved through a series of binding and activity modulation assays.
Receptor Binding Assays (e.g., Vesicular Acetylcholine (B1216132) Transporter (VAChT) ligands)
No publicly available studies were identified that specifically investigate the binding of 5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline or closely related analogs to the Vesicular Acetylcholine Transporter (VAChT).
Enzyme Activity Modulation Studies
The interaction of novel compounds with various enzymes is a cornerstone of drug discovery, revealing potential therapeutic applications.
c-Met Kinase: The c-Met receptor tyrosine kinase is a known proto-oncogene, and its inhibition is a target for cancer therapy. While direct studies on this compound are unavailable, the broader class of small molecule kinase inhibitors is a major focus of anticancer drug development. These inhibitors function by blocking the phosphorylation of proteins that are crucial for cellular processes like proliferation and survival.
Urease: Urease inhibitors are sought after for both agricultural and medicinal purposes. They work by preventing the breakdown of urea. For instance, hydroquinone (B1673460) and dicyandiamide (B1669379) have been studied for their effects as urease and nitrification inhibitors, respectively, demonstrating their potential to improve nitrogen use efficiency and reduce environmental nitrogen losses.
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Dual inhibitors of COX and 5-LOX are of interest for their anti-inflammatory properties. For example, Licofelone is a dual COX/5-LOX inhibitor with anti-inflammatory and anti-proliferative effects. Similarly, certain chalcones are being investigated for their anti-inflammatory potential through the inhibition of COX-2.
PARP1 and BRD4: Poly (ADP-ribose) polymerase 1 (PARP1) and Bromodomain-containing protein 4 (BRD4) are important targets in cancer therapy. BRD4 inhibitors, in particular, have shown promise in suppressing tumor growth and metastasis in various cancers, including colorectal cancer. They function by interfering with the binding of BRD4 to acetylated histones, a key process in gene transcription.
In Vitro Functional Assays for Biological Activities
Following target identification, in vitro assays are used to determine the biological effects of a compound on cells and microorganisms.
Antimicrobial Spectrum and Potency
The development of new antimicrobial agents is crucial to combat rising antibiotic resistance.
Antibacterial and Antifungal: Research into novel 5-oxopyrrolidine derivatives has revealed promising antimicrobial activity. Specifically, one derivative demonstrated selective and potent activity against multidrug-resistant Staphylococcus aureus strains.
Anticancer Activity in Diverse Cell Lines
The evaluation of a compound's effect on cancer cells is a key part of preclinical studies.
Apoptosis Induction, Cell Cycle Arrest, Kinase Inhibition: Structurally related compounds to this compound have shown anticancer potential. For example, a series of novel pyrrolidine (B122466) and piperidine (B6355638) substituted ethoxy chalcones were synthesized and evaluated for their antiproliferative activity against the MCF-7 breast cancer cell line, with several analogs demonstrating good activity.
In other studies, a synthetic pan-Aurora kinase inhibitor was found to trigger apoptosis in HCT116 colon cancer cells through the generation of reactive oxygen species. The inhibition of protein kinases like CK2 and PIM-1 has also been shown to induce antitumor effects in breast cancer cell lines. Furthermore, derivatives of 1-benzyl-5-bromoindolin-2-one have demonstrated significant anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines, with the most potent compounds also inhibiting VEGFR-2, a key player in angiogenesis. These compounds were shown to induce apoptosis, as evidenced by the activation of caspases 3 and 9.
The cell cycle is another important target for anticancer drugs. The standard method for detecting S-phase progression involves the use of 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
Below is a table summarizing the anticancer activity of a related compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, on different cell lines.
| Cell Line | Activity | IC50 (µg/mL) |
| HUVEC | Anti-proliferative | 5.6 |
| A549 (Lung Cancer) | Anti-proliferative | 14.4 |
| Rat Aorta | Anti-angiogenic | 15.4 |
| - | Free Radical Scavenging | 99.6 |
Anti-inflammatory Efficacy and Pathway Modulation
Compounds with anti-inflammatory properties are valuable for treating a range of conditions. The oxindole (B195798) derivative, 5-fluoro-2-oxindole, has demonstrated antinociceptive, antioxidant, and anti-inflammatory effects in a mouse model of inflammatory pain. This compound was shown to inhibit inflammatory responses and reduce oxidative stress.
Mechanism of Action Elucidation at Cellular and Subcellular Levels
Investigation of Signaling Pathways and Downstream Effects
There is currently no specific information available in the public scientific literature detailing the investigation of signaling pathways affected by this compound. Research elucidating its downstream effects on cellular processes has not been identified.
Studies on Interaction with Biological Macromolecules for Proteomics Research
No proteomics-based research or studies detailing the interaction of this compound with biological macromolecules are publicly available.
Functional Ligand Characterization (e.g., Agonist, Antagonist, Allosteric Modulator)
There is no available data from functional assays to characterize this compound as an agonist, antagonist, or allosteric modulator at any specific biological target.
Future Research Directions and Translational Perspectives for 5 Bromo 2 2 1 Piperidinyl Ethoxy Aniline
Development of Next-Generation Synthetic Strategies for Complex Analogues
The future synthesis of complex analogues of 5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline will likely focus on efficiency, diversity, and sustainability. Current synthetic routes for anilines often involve multi-step processes that can be time-consuming and generate significant waste. researchgate.net
Future synthetic strategies could include:
Flow Chemistry: Continuous flow reactors could enable safer and more scalable production, with precise control over reaction parameters, leading to higher yields and purity.
Catalytic C-H Activation: Direct functionalization of the aniline (B41778) or piperidine (B6355638) rings would bypass the need for pre-functionalized starting materials, streamlining the synthesis of diverse analogues.
Novel Catalytic Systems: The development of novel catalysts, such as platinum-based systems, could open new pathways for constructing the aniline core from more readily available starting materials like cyclohexanol. colab.ws
A comparative table of potential synthetic strategies is presented below:
| Strategy | Potential Advantages | Potential Challenges |
| Traditional Multi-step Synthesis | Well-established procedures | Time-consuming, potential for low overall yield, waste generation |
| Flow Chemistry | Increased safety, scalability, and control | Initial setup cost, requires specialized equipment |
| C-H Activation | Step-economy, rapid diversification | Selectivity can be challenging, may require expensive catalysts |
| Novel Catalysis | Use of abundant starting materials, greener chemistry | Catalyst development and optimization required |
Advanced Computational Techniques for Precision Design and Discovery
Computational chemistry offers powerful tools to accelerate the design and discovery of novel drug candidates. For a molecule like this compound, computational approaches can provide deep insights into its potential biological activity. nih.gov
Key computational techniques that could be applied include:
Molecular Docking: To predict the binding affinity and mode of interaction of the compound with various biological targets. This can help in identifying potential therapeutic applications.
Quantum Mechanics (QM) Calculations: To understand the electronic properties and reactivity of the molecule, guiding the design of analogues with improved characteristics.
Molecular Dynamics (MD) Simulations: To study the conformational flexibility and interactions of the compound in a simulated biological environment, providing a more dynamic picture of its behavior. nih.gov
An illustrative table of computational approaches is provided:
| Computational Technique | Application | Expected Outcome |
| Molecular Docking | Virtual screening against protein targets | Identification of potential biological targets and binding modes |
| Quantum Mechanics (QM) | Calculation of electronic properties | Understanding of reactivity and guidance for structural modification |
| Molecular Dynamics (MD) | Simulation of molecular motion | Insight into conformational preferences and dynamic interactions |
Exploration of Novel Therapeutic Applications Beyond Current Scope
The structural motifs within this compound are present in compounds with a wide range of biological activities. This suggests that the molecule could have therapeutic potential in several areas. For instance, aniline derivatives have been investigated as anticancer agents. nih.gov
Future research could explore the following therapeutic areas:
Oncology: The compound and its analogues could be screened against various cancer cell lines to assess their anti-proliferative activity. nih.gov
Neurodegenerative Diseases: The piperidine moiety is a common feature in centrally acting agents, suggesting potential applications in neurological disorders.
Infectious Diseases: The bromoaniline core could be explored for its potential as an antimicrobial or antifungal agent. nih.gov
A table outlining potential therapeutic areas for investigation:
| Therapeutic Area | Rationale | Potential Screening Method |
| Oncology | Aniline derivatives have shown anticancer activity. nih.gov | In vitro cytotoxicity assays against cancer cell lines. |
| Neurodegenerative Diseases | Piperidine is a common scaffold in CNS-active drugs. | Assays for neuroreceptor binding or enzyme inhibition. |
| Infectious Diseases | Halogenated anilines can possess antimicrobial properties. | Minimum Inhibitory Concentration (MIC) assays. |
Integration of Artificial Intelligence and Machine Learning in Drug Development Pipelines
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets. nih.govarkat-usa.org For a novel compound like this compound, AI/ML can be integrated at multiple stages of the development pipeline. researchgate.net
Applications of AI/ML could include:
Predictive Modeling: AI algorithms can be trained to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new analogues, reducing the need for extensive experimental testing. nih.gov
De Novo Drug Design: Generative AI models can design novel molecules with desired properties, expanding the chemical space around the core scaffold.
High-Throughput Screening Analysis: ML can analyze data from high-throughput screens to identify structure-activity relationships (SAR) and prioritize compounds for further investigation. nih.gov
A summary of AI/ML applications in the drug development pipeline:
| Development Stage | AI/ML Application | Benefit |
| Lead Discovery | Predictive modeling of bioactivity | Faster identification of promising lead compounds |
| Lead Optimization | De novo design of analogues | Generation of novel structures with improved properties |
| Preclinical Development | ADMET prediction | Early identification of potential liabilities, reducing late-stage failures |
Collaborative and Interdisciplinary Research Initiatives
The successful translation of a novel chemical entity from the laboratory to the clinic requires a collaborative and interdisciplinary approach. The complexity of modern drug development necessitates expertise from various fields. acs.org
Future progress with this compound would be significantly enhanced by:
Academic-Industry Partnerships: Combining the innovative research of academia with the developmental and commercialization expertise of the pharmaceutical industry.
Consortia of Experts: Bringing together medicinal chemists, computational scientists, biologists, and clinicians to tackle the multifaceted challenges of drug development.
Open Science Initiatives: Sharing data and research findings to accelerate the collective understanding of this and related chemical scaffolds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is typical: (1) Bromination of a substituted aniline precursor followed by (2) nucleophilic substitution with 1-piperidinylethoxy groups. Key parameters include temperature (e.g., 80–120°C for bromination) and solvent choice (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency). Reaction monitoring via TLC or HPLC is critical to track intermediates. For optimization, fractional factorial design can reduce experimental trials while assessing variables like catalyst loading and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly to distinguish regioisomers?
- Methodological Answer : Use a combination of H/C NMR and high-resolution mass spectrometry (HRMS). The ethoxy-piperidine moiety produces distinct splitting patterns in H NMR (e.g., δ ~3.5–4.0 ppm for OCHCHN). For regioisomer differentiation, NOESY or COSY NMR can resolve spatial proximity between the bromine and piperidine groups. IR spectroscopy aids in confirming amine (-NH) and ether (C-O-C) functional groups .
Q. How does the solubility profile of this compound influence its application in catalytic or biological studies?
- Methodological Answer : Solubility varies significantly with solvent polarity. In DMSO or DMF, solubility exceeds 50 mg/mL, making these ideal for in vitro assays. For aqueous-phase applications, co-solvents (e.g., <10% ethanol) or micellar encapsulation are recommended. Stability tests under UV light and varying pH (4–9) are essential to ensure structural integrity during long-term storage .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution, identifying reactive sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Transition state analysis predicts activation barriers for bromine displacement. Pairing computational results with experimental validation (e.g., monitoring Pd-catalyzed reactions via GC-MS) reduces trial-and-error approaches .
Q. How can researchers resolve contradictions in kinetic data during bromine-directed functionalization?
- Methodological Answer : Contradictions often arise from competing pathways (e.g., steric hindrance vs. electronic effects). Use time-resolved kinetic studies (stopped-flow UV-Vis) to isolate rate-determining steps. Statistical tools like ANOVA identify significant variables (e.g., temperature, ligand type). Case studies show that bulky ligands (XPhos) suppress side reactions in Pd-mediated couplings .
Q. What role does the piperidine substituent play in modulating the compound’s biological activity, and how can this be systematically studied?
- Methodological Answer : Piperidine’s conformational flexibility influences binding affinity to targets like GPCRs or kinases. Employ structure-activity relationship (SAR) studies by synthesizing analogs with varied ring sizes (e.g., pyrrolidine vs. morpholine). Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes, validated via in vitro assays (e.g., IC measurements) .
Methodological Considerations for Experimental Design
- Factorial Design : Use 2 factorial experiments to evaluate interactions between variables (e.g., solvent polarity, catalyst loading). This reduces the number of trials by 50% compared to one-factor-at-a-time approaches .
- Data Validation : Cross-reference NMR/HRMS with literature data from PubChem or EPA DSSTox to confirm purity and structure .
- Safety Protocols : Handle brominated anilines under inert atmospheres (N) to prevent oxidative degradation. Use LC-MS to detect trace impurities from side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



